Diethyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate
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Overview
Description
3,6-DIETHYL 4-[(2,4-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core structure, which is substituted with ethyl groups and a dimethylphenylamino group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-[(2,4-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Ethyl Groups: The ethyl groups can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.
Attachment of the Dimethylphenylamino Group: This step involves the nucleophilic substitution reaction where the dimethylphenylamine is reacted with the quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 4-[(2,4-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
3,6-DIETHYL 4-[(2,4-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent.
Material Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and potential as a molecular probe.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 4-[(2,4-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The compound’s quinoline core allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .
- 2-(2,4-Dimethylphenylamino)-3-methyl-6-diethylaminofluoran .
Uniqueness
3,6-DIETHYL 4-[(2,4-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in electronic materials and as a potential therapeutic agent.
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
diethyl 4-(2,4-dimethylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-22(26)16-8-10-20-17(12-16)21(18(13-24-20)23(27)29-6-2)25-19-9-7-14(3)11-15(19)4/h7-13H,5-6H2,1-4H3,(H,24,25) |
InChI Key |
HSPTXCZWQJSMNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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